molecular formula C6H6ClNO2S B1397789 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 1080061-38-6

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B1397789
CAS No.: 1080061-38-6
M. Wt: 191.64 g/mol
InChI Key: WUWYXXPBSVMFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both chloro and thiazole functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
The thiazole ring structure is known for its significant antiproliferative effects against various cancer cell lines. Research has demonstrated that derivatives of 1,3-thiazole, including compounds similar to 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole, exhibit potent activity against breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms such as cell cycle arrest and induction of apoptosis . The presence of the dioxolane moiety may enhance the bioavailability and efficacy of these compounds.

1.2 Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial activities. Studies indicate that compounds like this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The structural features of thiazoles allow for modifications that can lead to increased potency against resistant strains.

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of thiazole-based compounds have been explored extensively. The incorporation of a dioxolane group may contribute to reducing inflammation by modulating inflammatory pathways and cytokine production . This application is particularly relevant in treating conditions such as arthritis and other chronic inflammatory diseases.

Synthetic Applications

2.1 Chemical Synthesis
this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo lithiation reactions allows for further functionalization, enabling the creation of more complex molecules . This synthetic utility is valuable in the development of new pharmaceuticals and agrochemicals.

2.2 Material Science
The unique properties of thiazoles make them suitable for applications in material science. Their incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. The dioxolane component may also provide additional functional characteristics, making these materials useful in coatings and adhesives.

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant antiproliferative activity against MCF-7 cells with IC50 values comparable to standard chemotherapeutics .
Study 2AntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains .
Study 3Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro; potential for therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.

    2-(1,3-Dioxolan-2-yl)-4,5-dimethyl-1,3-thiazole: Contains additional methyl groups, which can alter its steric and electronic properties.

Uniqueness

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to similar compounds.

Biological Activity

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings, including its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chlorine atom and a dioxolane moiety. The presence of the chlorine substituent enhances the compound's reactivity due to chlorine's electronegative nature, which can influence its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, are known for their antimicrobial properties . Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, related thiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus3.9 - 31.5 µg/ml
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazoleE. coli5.0 - 20.0 µg/ml

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Studies have demonstrated that certain thiazoles exhibit cytotoxic effects against various human cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to inhibit tumor growth .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic potency of thiazole derivatives against twelve human cancer cell lines, specific derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The structure-activity relationship suggests that modifications in the thiazole ring can enhance anticancer activity .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15.0
Similar derivativeHeLa (cervical cancer)12.5

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, thiazoles have been reported to possess anti-inflammatory properties. Research has indicated that certain thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : Some thiazoles have been identified as agonists for specific receptors involved in inflammatory responses .

Properties

IUPAC Name

5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWYXXPBSVMFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Reactant of Route 4
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Reactant of Route 6
5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.